N-(2,4-dimethoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted at the 2-position with a 4-ethylphenyl group and at the 4-position with a thioacetamide linker. The acetamide moiety is further substituted with a 2,4-dimethoxyphenyl group. The ethyl and methoxy substituents likely modulate lipophilicity and electronic properties, influencing bioavailability and binding interactions .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-4-16-5-7-17(8-6-16)20-14-21-24(25-11-12-28(21)27-20)32-15-23(29)26-19-10-9-18(30-2)13-22(19)31-3/h5-14H,4,15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSRYKCIBXZBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its anticancer and antimicrobial properties.
- Molecular Formula : C24H24N4O3S
- Molecular Weight : 432.53 g/mol
- IUPAC Name : this compound
The compound features a unique structure that combines a dimethoxyphenyl group with a pyrazolo[1,5-a]pyrazine moiety linked through a thioacetamide group. This structural complexity is believed to contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Pyrazolo[1,5-a]Pyrazine Derivative : The initial step involves the synthesis of the pyrazino compound through cyclization reactions.
- Thio Modification : The introduction of the thio group is achieved via nucleophilic substitution.
- Acetamide Formation : Finally, the acetamide is formed by reacting the thio compound with acetic anhydride or acetyl chloride.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring pyrazole derivatives. For instance, this compound has shown promising results in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 12.50 | Induction of apoptosis and cell cycle arrest |
| A549 (Lung Cancer) | 26.00 | Inhibition of proliferation |
| HeLa (Cervical Cancer) | 14.31 | Topoisomerase-II inhibition |
These results suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle modulation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. The following table summarizes its effectiveness against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The antimicrobial activity indicates that this compound could be a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
A recent study published in MDPI explored the biological activity of various pyrazole derivatives and reported significant findings regarding their anticancer and antimicrobial properties. The study emphasized the importance of structural modifications in enhancing biological efficacy . Another investigation focused on the synthesis and evaluation of similar compounds, demonstrating that modifications led to improved activity against Mycobacterium tuberculosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrazine Derivatives with Thioacetamide Linkers
a. 2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- Core Structure : Pyrazolo[1,5-a]pyrazine with 4-methylphenyl at position 2.
- Substituents : The thioacetamide linker connects to a 2-(trifluoromethyl)phenyl group.
- Key Differences : The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability compared to the target compound’s 2,4-dimethoxyphenyl group. This may improve CNS penetration but reduce solubility .
b. 2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-(4-phenoxyphenyl)acetamide
- Core Structure : Similar pyrazolo[1,5-a]pyrazine core with 4-methoxyphenyl at position 2.
Pyrazolo[1,5-a]pyrimidine Analogues
a. F-DPA (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide)
- Core Structure : Pyrazolo[1,5-a]pyrimidine with 4-fluorophenyl and dimethyl substitutions.
- Substituents : Diethyl acetamide and fluorine enhance blood-brain barrier penetration.
- Key Differences : The pyrimidine core (vs. pyrazine) and fluorine substituent may confer distinct pharmacokinetic profiles, as F-DPA is used in PET imaging for neuroinflammation .
b. DPA-714 (N,N-Diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-α]pyrimidin-3-yl)acetamide)
- Key Differences : The fluoroethoxy chain enables 18F-radiolabeling, a feature absent in the target compound .
Heterocyclic Compounds with Thioacetamide Moieties
a. 2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide
b. [3-Aryl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amines
- Core Structure : Pyrazolo[3,4-d]pyrimidine with nitrophenyl groups.
Structural and Functional Comparison Table
Key Findings and Implications
- Substituent Effects : The 2,4-dimethoxyphenyl group in the target compound balances electron-donating effects and lipophilicity, contrasting with trifluoromethyl (electron-withdrawing) or nitrophenyl (reactive) groups in analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
